4-Pyridylethyl thiolacetate 4-Pyridylethyl thiolacetate
Brand Name: Vulcanchem
CAS No.: 385398-71-0
VCID: VC20751577
InChI: InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3
SMILES: CC(=O)SCCC1=CC=NC=C1
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol

4-Pyridylethyl thiolacetate

CAS No.: 385398-71-0

Cat. No.: VC20751577

Molecular Formula: C9H11NOS

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridylethyl thiolacetate - 385398-71-0

CAS No. 385398-71-0
Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
IUPAC Name S-(2-pyridin-4-ylethyl) ethanethioate
Standard InChI InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3
Standard InChI Key SKXOSCYOXNMXIT-UHFFFAOYSA-N
SMILES CC(=O)SCCC1=CC=NC=C1
Canonical SMILES CC(=O)SCCC1=CC=NC=C1

What is 4-Pyridylethyl Thiolacetate?

4-Pyridylethyl Thiolacetate (4-PETA) is a synthetic compound with a molecular formula of C8H11NOSC_8H_{11}NOS
and a molecular weight of approximately 181.25 g/mol . It is not readily found in nature and is characterized by a pyridine ring (a six-membered aromatic heterocycle containing one nitrogen atom) and an ethyl group attached to a thiolacetate functional group. 4-PETA is a yellow oil with a purity of 98% . It is soluble in solvents like chloroform, dichloromethane, and DMSO .

Synonyms: Ethanethioic Acid S-[2-(4-Pyridinyl)ethyl] Ester .

CAS Number: 385398-71-0

Synthesis of 4-Pyridylethyl Thiolacetate

Several methods have been reported for synthesizing 4-PETA. The most common involves reacting 4-acetylpyridine with ethanethiol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3AlCl_3
).

Applications of 4-Pyridylethyl Thiolacetate

4-Pyridylethyl thiolacetate finds applications in several fields:

  • Determination of dehydroalanine content of proteins after processing .

  • Pest control.

  • Therapeutics.

  • Agricultural settings.

Biological Activities of 4-Pyridylethyl Thiolacetate

4-PETA has been investigated for its potential biological activities, with some promising results:

  • Acetylcholinesterase (AChE) Inhibition: 4-PETA can inhibit AChE activity in vitro and in vivo, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders.

  • Antimicrobial Activity: 4-PETA exhibits antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests potential applications in developing new antimicrobial agents.

  • Antioxidant Properties: 4-PETA has also been shown to possess antioxidant properties, which may be beneficial in preventing or reducing oxidative stress-related diseases.

  • Modifying insect behavior: Its potential role in modifying insect behavior suggests applications in pest control.

  • Cell adhesion processes: Compounds similar to 4-pyridylethyl thiolacetate have demonstrated significant interactions with biological systems, including cell adhesion processes mediated by integrins, which are crucial for various physiological and pathological conditions such as inflammation and cancer metastasis.

Spectroscopic Data

  • λmax(log ε) 212 (3.86), 274 (3.33) nm .

Safety and Handling

The packaging of the product may turn upside down during transportation, resulting in the product adhering to the neck or cap of the vial . After receiving, gently shake the vial to let the compounds fall to the bottom . For liquid products, centrifuge at 200-500 RPM to gather the liquid at the bottom of the vial and avoid loss or contamination during handling .

Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-Pyridylethyl thioetherContains a sulfur atom connected to an ethyl groupMore stable than thiolacetates under certain conditions
2-(4-Pyridyl)ethyl thioacetateSimilar structure but with different positioning of sulfurOften used as a protective group for sulfur functionalities
4-Pyridinecarboxylic acidContains a carboxylic acid group instead of thioacetateExhibits different reactivity profiles due to the carboxylic acid

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